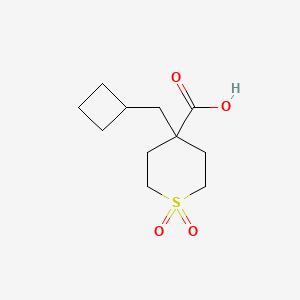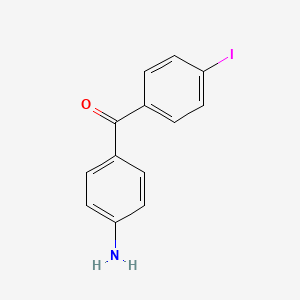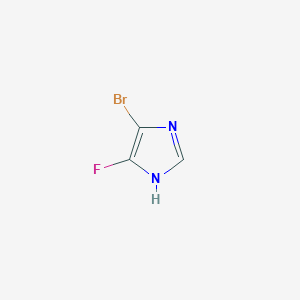
Azepan-1-yl(1,3-benzodioxol-5-yl)methanone
Übersicht
Beschreibung
Azepan-1-yl(1,3-benzodioxol-5-yl)methanone is a chemical compound with the molecular formula C14H17NO3 . It has been mentioned in the context of anticancer research .
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered azepane ring attached to a methanone group, which is further connected to a 1,3-benzodioxol-5-yl group .Wissenschaftliche Forschungsanwendungen
Chemical Analysis and Detection A study conducted in the Tokyo area identified two new compounds in commercial products, with one being the azepane isomer of AM-2233. This compound was isolated and identified through various spectroscopy methods, highlighting its relevance in forensic toxicology for the detection of designer drugs (Nakajima et al., 2012).
Photochemical Studies Research on the photochemistry of benzofurazan demonstrated the formation of azepine derivatives as main photoproducts. This study provides insight into the behavior of azepane compounds under specific conditions, contributing to our understanding of their chemical properties and reactions (Georgarakis et al., 1971).
Synthesis of Novel Compounds The synthesis of chiral-bridged azepanes via stereoselective ring expansion of 2-azanorbornan-3-yl methanols has been reported. This method led to novel 2-azabicyclo[3.2.1]octane systems, demonstrating the potential of azepane derivatives in creating new chemical structures with specific configurations (Wojaczyńska et al., 2012).
Catalysis and Chemical Transformations A study presented In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This showcases the role of azepane-related compounds in facilitating complex chemical transformations (Reddy et al., 2012).
Wirkmechanismus
Target of Action
Azepan-1-yl(1,3-benzodioxol-5-yl)methanone is a chemical compound that has been shown to act via dopamine, serotonin, and norepinephrine transporters in the central nervous system . These neurotransmitters are the primary targets of this compound and play crucial roles in regulating mood, sleep, attention, and pain.
Mode of Action
The interaction of this compound with its targets results in an increase in the concentrations of these neurotransmitters . This increase can lead to changes in mood, attention, and other neurological functions.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis, release, and reuptake of dopamine, serotonin, and norepinephrine . The downstream effects of these changes can include alterations in mood, sleep patterns, and other neurological functions.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the increased concentrations of dopamine, serotonin, and norepinephrine in the central nervous system . These changes can lead to alterations in various neurological functions, including mood, sleep, and attention.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and effectiveness of the compound . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
azepan-1-yl(1,3-benzodioxol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-7-3-1-2-4-8-15)11-5-6-12-13(9-11)18-10-17-12/h5-6,9H,1-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPXISKFLMGPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



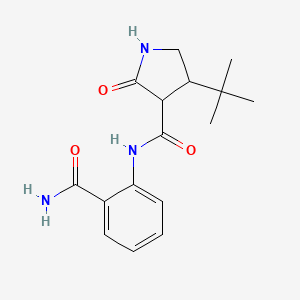
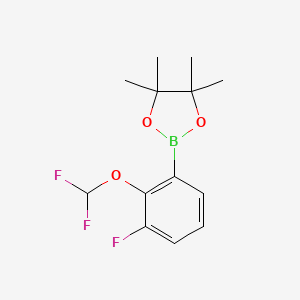

![1-[4-(9-Oxa-1-thia-4-azaspiro[5.5]undecane-4-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2563927.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2563930.png)
![3-Oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;hydrochloride](/img/structure/B2563933.png)
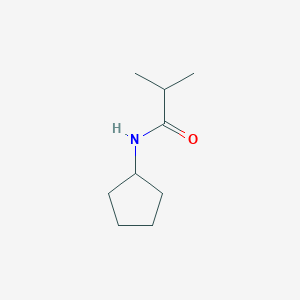
![5-(Trichloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2563935.png)
![3-benzyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2563937.png)

